

Leachianone A: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Leachianone A*

Cat. No.: *B562392*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a natural flavonoid isolated from the roots of *Sophora flavescens* and *Sophora leachiana*, has garnered significant interest in the scientific community for its diverse biological activities.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Leachianone A**, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Leachianone A is a trihydroxyflavanone characterized by a lavandulyl group substitution.^[1] Its fundamental properties are summarized below.

General Properties

Property	Value	Source
Appearance	Yellow Powder	^[2]
CAS Number	97938-31-3	

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical data for **Leachianone A**.

Property	Data	Source(s)
Molecular Formula	C ₂₆ H ₃₀ O ₆	[1]
Molecular Weight	438.5 g/mol	[1]
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one	[1]
Melting Point	Not reported in the searched literature.	
Boiling Point	Not reported in the searched literature.	
Specific Optical Rotation ([α] _D)	Not reported in the searched literature.	
UV λ _{max}	303 nm (in Methanol)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3]

Spectral Data

While detailed NMR spectral data with complete peak assignments are not fully available in the reviewed literature, the use of ¹H NMR and ¹³C NMR has been fundamental in the structural elucidation of **Leachianone A**.

Mass Spectrometry (MS): High-resolution mass spectrometry data is available, with a precursor m/z of 437.1967 for [M-H]⁻. [1]

Experimental Protocols

Isolation and Purification of **Leachianone A** from *Sophora flavescens*

The following protocols are derived from published methods for the extraction and isolation of **Leachianone A**.

Protocol 1: Ethanol Extraction and Partitioning

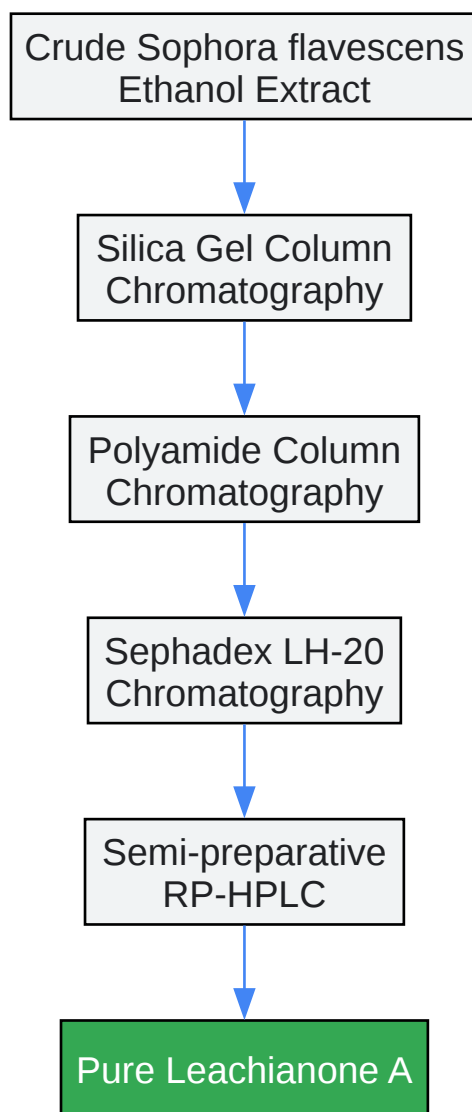
- **Extraction:** The dried roots of *Sophora flavescens* (1 kg) are soaked and boiled in 1 L of absolute ethanol for 2 hours. This process is repeated twice more.
- **Concentration:** The ethanol filtrates from the three extractions are combined and concentrated under reduced pressure.
- **Partitioning:** The concentrated extract is partitioned between a 1:1 mixture of hexane and ethyl acetate three times to separate compounds based on polarity. **Leachianone A** is expected to be in the ethyl acetate fraction.

Protocol 2: Ultrasonic-Assisted Extraction

- **Extraction:** The dried and powdered roots of *Sophora flavescens* are subjected to ultrasonic-assisted extraction with 100% ethanol.
- **Conditions:** The extraction is carried out at a frequency of 72 kHz for 30 minutes.^[4]
- **Further Processing:** The resulting extract is filtered and concentrated for further purification.

Purification Workflow:

The crude extract containing **Leachianone A** is typically subjected to a series of chromatographic steps for purification.



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Figure 1: General purification workflow for **Leachianone A**.

Biological Activity Assays

2.2.1. Cytotoxicity Assay against HepG2 Cells

Leachianone A has demonstrated significant cytotoxic activity against the human hepatoma cell line HepG2.[5][6]

- Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

- **Treatment:** Cells are treated with varying concentrations of **Leachianone A** for 24, 48, and 72 hours.
- **Viability Assessment:** Cell viability is assessed using methods such as the MTT assay.
- **IC₅₀ Determination:** The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated. For **Leachianone A**, the reported IC₅₀ value is 3.4 µg/mL after 48 hours of treatment.[6]

2.2.2. Apoptosis Detection by Western Blot

The induction of apoptosis by **Leachianone A** can be confirmed by observing the activation of key apoptotic proteins.

- **Cell Lysis:** HepG2 cells treated with **Leachianone A** are lysed to extract total protein.
- **Protein Quantification:** Protein concentration is determined using a suitable method (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.
- **Detection:** Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the cleaved forms of these caspases indicates the activation of apoptosis.

2.2.3. SGLT2 Inhibition Assay

Leachianone A has been identified as an inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[3] A common method to assess SGLT2 inhibition is a fluorescent glucose uptake assay.[7]

- **Cell Line:** A suitable cell line endogenously expressing SGLT2, such as the human kidney cell line HK-2, is used.[7]
- **Cell Plating:** HK-2 cells are seeded in a 96-well plate and grown to confluence.

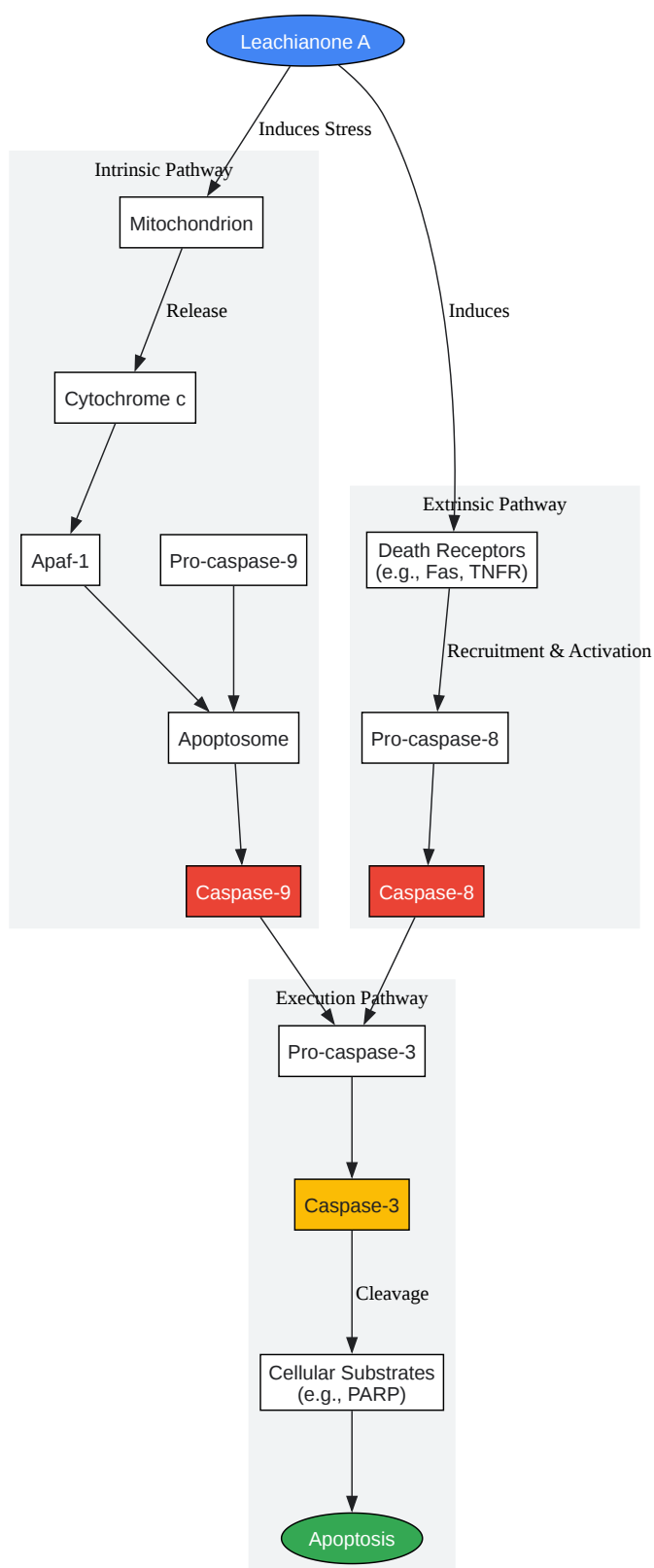
- **Inhibitor Incubation:** Cells are pre-incubated with various concentrations of **Leachianone A**.
- **Glucose Uptake:** The fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.
- **Fluorescence Measurement:** After a defined incubation period, the uptake of 2-NBDG is stopped, and the intracellular fluorescence is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of **Leachianone A** indicates inhibition of glucose uptake via SGLT2.

Signaling Pathways

Leachianone A exerts its cytotoxic effects primarily through the induction of apoptosis, involving both the extrinsic and intrinsic signaling pathways.^{[5][6]}

Apoptosis Induction Pathway

The diagram below illustrates the general mechanism of apoptosis induction by **Leachianone A**, leading to programmed cell death.



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Figure 2: Proposed signaling pathway for **Leachianone A**-induced apoptosis.

Conclusion

Leachianone A is a promising natural compound with well-documented cytotoxic and SGLT2 inhibitory activities. This guide provides a centralized resource of its known physical, chemical, and biological properties to aid in future research and development efforts. Further studies are warranted to fully elucidate its detailed spectroscopic characteristics, optimize purification protocols, and further delineate the molecular mechanisms underlying its therapeutic potential.

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